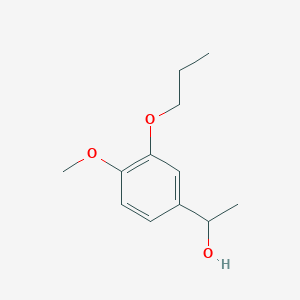

1-(4-Methoxy-3-propoxyphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxy-3-propoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O3 It is a derivative of phenol, featuring a methoxy group at the 4-position and a propoxy group at the 3-position, along with an ethanol group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-3-propoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with 3-bromopropanol in the presence of a base, such as potassium carbonate, to form the intermediate 4-methoxy-3-propoxyphenol. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methoxy-3-propoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the compound, such as reducing the ethanol group to an alkane using hydrogen gas and a palladium catalyst.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alkanes.

Substitution: Various substituted phenols.

Applications De Recherche Scientifique

1-(4-Methoxy-3-propoxyphenyl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(4-methoxy-3-propoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Methoxyphenyl)ethanol: Lacks the propoxy group, resulting in different chemical and biological properties.

1-(3-Propoxyphenyl)ethanol: Lacks the methoxy group, leading to variations in reactivity and applications.

4-Methoxy-3-propoxyphenol: Similar structure but without the ethanol group, affecting its chemical behavior and uses.

Uniqueness

1-(4-Methoxy-3-propoxyphenyl)ethanol is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, making it a valuable compound for various applications in research and industry.

Activité Biologique

1-(4-Methoxy-3-propoxyphenyl)ethanol, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O3. Its structure features a propoxy group and a methoxy group attached to a phenolic backbone, which may influence its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a crucial role.

- Anti-inflammatory Effects : Studies have indicated that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissue models. This makes it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against certain bacteria and fungi, indicating potential for use in treating infections.

Biological Activity Data

The following table summarizes key biological activities observed for this compound:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered at doses of 10 mg/kg daily for two weeks. Results showed a significant reduction in amyloid-beta plaques and improved cognitive function as assessed by the Morris water maze test.

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of the compound in vitro using RAW264.7 macrophages. Treatment with this compound resulted in a dose-dependent decrease in nitric oxide production and downregulation of COX-2 expression, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that it effectively reduced cell viability in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.

- Pharmacological Studies : In pharmacological evaluations, the compound displayed favorable pharmacokinetic properties, including moderate bioavailability and metabolic stability, making it a suitable candidate for further drug development.

Propriétés

IUPAC Name |

1-(4-methoxy-3-propoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-7-15-12-8-10(9(2)13)5-6-11(12)14-3/h5-6,8-9,13H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOCJHYRHGTPPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(C)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.